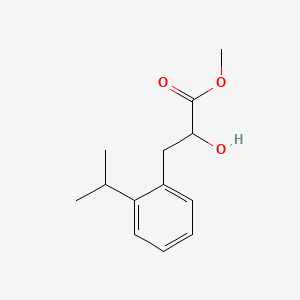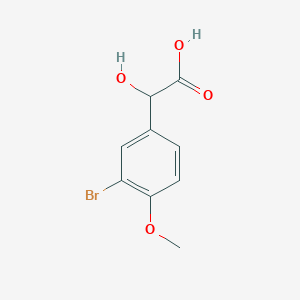
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2-methylthiazolyl group. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylthiazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the cyclopropyl group.
Substitution: Substituted thiazole or cyclopropyl derivatives.
科学研究应用
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing
作用机制
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The cyclopropyl group may enhance the compound’s stability and binding affinity .
相似化合物的比较
Similar Compounds
(2-Methylthiazol-4-yl)methanamine: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Cyclopropylmethanamine: Does not contain the thiazole ring, leading to different reactivity and applications.
Uniqueness
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C9H14N2S |
|---|---|
分子量 |
182.29 g/mol |
IUPAC 名称 |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3 |
InChI 键 |
IACYFYGJJNZUKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CC2(CC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


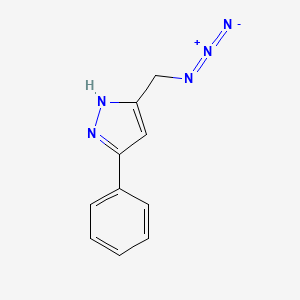
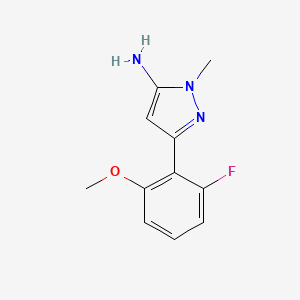
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
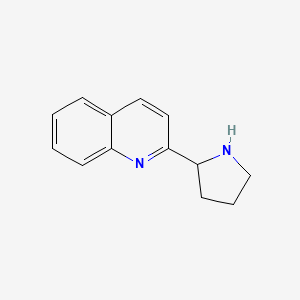
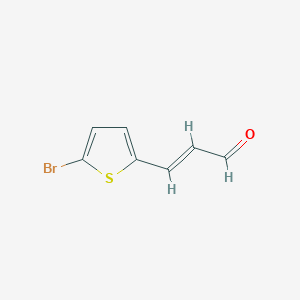
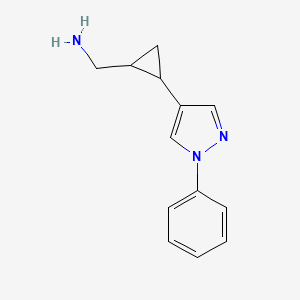
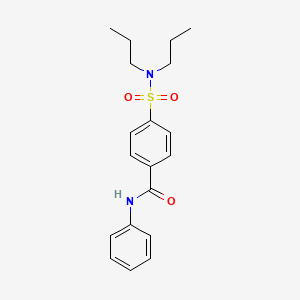
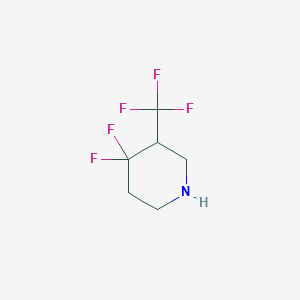
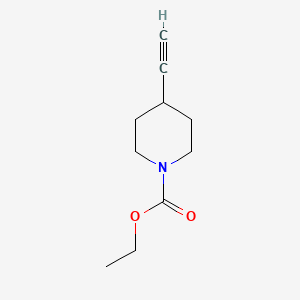
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


